molecular formula C16H14ClN3O5S B6585714 ethyl 2-[4-(3-chlorophenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate CAS No. 1251682-06-0

ethyl 2-[4-(3-chlorophenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate

Cat. No.: B6585714
CAS No.: 1251682-06-0
M. Wt: 395.8 g/mol
InChI Key: FYINHADYFWETEH-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-chlorophenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate is a useful research compound. Its molecular formula is C16H14ClN3O5S and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0342694 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[4-(3-chlorophenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate (CAS Number: 1251682-06-0) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and the presence of various functional groups suggest a variety of biological activities. This article explores the biological activity of this compound, summarizing research findings and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}ClN3_{3}O5_{5}S, with a molecular weight of approximately 395.8 g/mol. The compound exhibits a complex heterocyclic structure that includes pyridine and thiadiazine rings.

Structural Features

PropertyValue
Molecular FormulaC16_{16}H14_{14}ClN3_{3}O5_{5}S
Molecular Weight395.8 g/mol
CAS Number1251682-06-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of a chlorophenyl group enhances its potential for binding to target proteins involved in disease pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.

Case Studies and Research Findings

Research on similar compounds indicates that derivatives of pyrido-thiadiazines often exhibit notable pharmacological activities. For instance:

  • Antimicrobial Activity : A study on related thiadiazine compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in animal models.
  • Cytotoxicity : Investigations into the cytotoxic effects of related compounds revealed selective toxicity towards cancer cell lines.

Comparative Analysis of Biological Activity

A comparative analysis of this compound with other related compounds can provide insights into its efficacy:

Compound NameBiological ActivityReference
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl...Antibacterial
N-(3-chlorophenyl)-2-thioacetamideAntimicrobial
5-Ethyl-1-methylpyrido[2,3-d]pyrimidine derivativesCytotoxic against cancer cell lines

Properties

IUPAC Name

ethyl 2-[4-(3-chlorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c1-2-25-14(21)10-19-16(22)20(12-6-3-5-11(17)9-12)15-13(26(19,23)24)7-4-8-18-15/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYINHADYFWETEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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